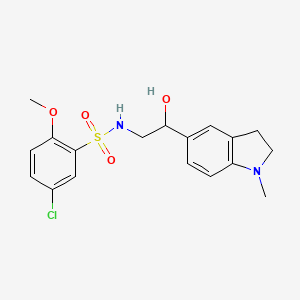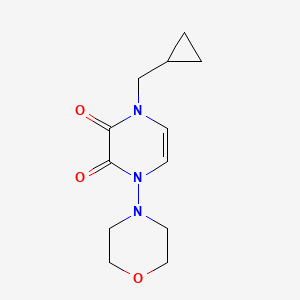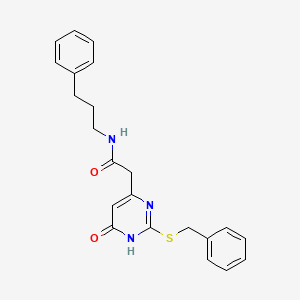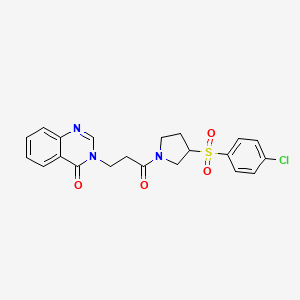![molecular formula C15H22BrN3O2 B2846922 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-ethylbutan-1-one CAS No. 2380077-53-0](/img/structure/B2846922.png)
1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-ethylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-ethylbutan-1-one, also known as BPO-27, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. BPO-27 belongs to a class of compounds known as oxypiperidines and has been shown to have a high level of selectivity towards cancer cells, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-ethylbutan-1-one involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, this compound disrupts the synthesis of DNA and RNA, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a high level of selectivity towards cancer cells, making it a promising candidate for further research. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a therapeutic agent. However, further research is needed to determine the full extent of its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-ethylbutan-1-one is its high level of selectivity towards cancer cells, which makes it a promising candidate for further research. However, one limitation is that further research is needed to determine the full extent of its biochemical and physiological effects, as well as its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-ethylbutan-1-one. One area of research could focus on identifying the optimal dosage and administration method for this compound in order to maximize its effectiveness while minimizing potential side effects. Another area of research could focus on identifying potential drug combinations that could enhance the effectiveness of this compound. Finally, further research is needed to determine the full extent of its biochemical and physiological effects, as well as its potential side effects.
Synthesemethoden
The synthesis of 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-ethylbutan-1-one involves a multi-step process that begins with the reaction of 5-bromopyrimidine-2-carboxylic acid with ethyl 2-bromo-2-methylpropanoate to form a pyrimidine ester. This ester is then reacted with 1-(2-hydroxyethyl)piperidine to form the oxypiperidine intermediate. The final step involves the reaction of the oxypiperidine intermediate with 2-ethylbutan-1-one to form this compound.
Wissenschaftliche Forschungsanwendungen
1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-ethylbutan-1-one has been extensively studied for its potential use in cancer treatment. It has been shown to have a high level of selectivity towards cancer cells, making it a promising candidate for further research. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-ethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O2/c1-3-11(4-2)14(20)19-7-5-13(6-8-19)21-15-17-9-12(16)10-18-15/h9-11,13H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBPDTZFFHSAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCC(CC1)OC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2846839.png)
![4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2846840.png)
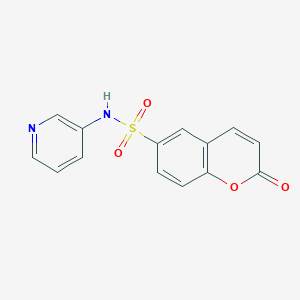

![1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2846843.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-6-carboxylic acid](/img/structure/B2846850.png)
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2846852.png)
![8-cyclohexyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2846856.png)
![Ethyl 6-bromo-2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2846857.png)
![4-(3-Methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2846858.png)
